Acide 3-formyl-2-hydroxybenzoïque

Vue d'ensemble

Description

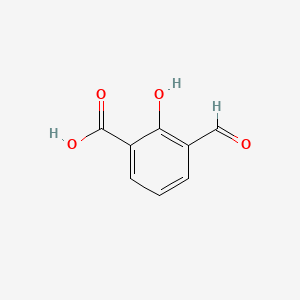

L'acide 3-formyl-2-hydroxybenzoïque, également connu sous le nom d'acide 3-formylsalicylique, est un dérivé de l'acide salicylique. Il se caractérise par la présence d'un groupe formyle en position trois et d'un groupe hydroxyle en position deux sur le cycle benzénique. Ce composé est connu pour ses applications en synthèse organique et ses activités biologiques potentielles .

Applications De Recherche Scientifique

L'acide 3-formyl-2-hydroxybenzoïque a des applications diverses en recherche scientifique :

Industrie : Il est utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec diverses cibles moléculaires. Le groupe formyle peut participer à des réactions d'addition nucléophile, tandis que le groupe hydroxyle peut former des liaisons hydrogène avec des molécules biologiques. Ces interactions peuvent moduler les activités enzymatiques et les voies cellulaires, contribuant à ses effets biologiques .

Composés similaires :

Acide 3-formyl-4-hydroxybenzoïque : Structure similaire mais avec le groupe formyle en position quatre.

Acide 2-hydroxy-3-formylbenzoïque : Autre isomère de position avec le groupe formyle en position trois.

Acide 3-carboxy-2-hydroxybenzoïque : Produit d'oxydation de l'this compound.

Unicité : L'this compound est unique en raison de son motif de substitution spécifique, qui confère une réactivité chimique et des propriétés biologiques distinctes. Sa capacité à subir diverses transformations chimiques en fait un intermédiaire polyvalent en synthèse organique .

Mécanisme D'action

Target of Action

It is known that this compound belongs to the class of 5-nitrosalicylic acid derivatives , which are often involved in various biochemical reactions.

Mode of Action

It is used as an intermediate in organic synthesis , suggesting that it may interact with other compounds to form new substances.

Biochemical Pathways

It is known that hydroxybenzoic acids, a group to which this compound belongs, are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .

Result of Action

As an intermediate in organic synthesis , it likely contributes to the formation of other compounds with various biological effects.

Analyse Biochimique

Biochemical Properties

3-Formylsalicylic acid plays a significant role in various biochemical reactions. It acts as a Bronsted acid, capable of donating a hydron to an acceptor (Bronsted base) . This property makes it a valuable reagent in biochemical assays. The compound interacts with several enzymes and proteins, including those involved in oxidative stress responses. For instance, 3-Formylsalicylic acid has been shown to interact with peroxidases, which are enzymes that catalyze the reduction of peroxides . These interactions are crucial for understanding the compound’s role in cellular redox homeostasis.

Cellular Effects

3-Formylsalicylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 3-Formylsalicylic acid can alter gene expression profiles by acting as a transcriptional regulator, influencing the expression of genes involved in oxidative stress responses and metabolic processes . These effects highlight the compound’s potential in modulating cellular functions and responses.

Molecular Mechanism

The molecular mechanism of 3-Formylsalicylic acid involves its interaction with various biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation . For example, 3-Formylsalicylic acid has been shown to inhibit the activity of certain peroxidases, thereby modulating the cellular redox state . Additionally, the compound can influence gene expression by binding to transcription factors and altering their activity . These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Formylsalicylic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that 3-Formylsalicylic acid can have sustained effects on cellular functions, including prolonged modulation of gene expression and metabolic processes . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of 3-Formylsalicylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and modulating metabolic pathways . At high doses, 3-Formylsalicylic acid can exhibit toxic effects, including cellular damage and disruption of normal metabolic functions . These dosage-dependent effects are crucial for determining the therapeutic potential and safety profile of the compound in preclinical studies.

Metabolic Pathways

3-Formylsalicylic acid is involved in several metabolic pathways, including those related to oxidative stress and redox homeostasis . The compound interacts with enzymes such as peroxidases and oxidoreductases, which play key roles in these pathways . Additionally, 3-Formylsalicylic acid can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-Formylsalicylic acid is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, 3-Formylsalicylic acid can accumulate in certain cellular compartments, influencing its localization and activity . These transport and distribution properties are important for understanding the compound’s bioavailability and functional effects in biological systems.

Subcellular Localization

The subcellular localization of 3-Formylsalicylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . These localization patterns are critical for understanding the spatial regulation of the compound’s activity and its role in cellular processes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide 3-formyl-2-hydroxybenzoïque peut être synthétisé par diverses méthodes. Une méthode courante implique la réaction de l'éthylènediamine avec le carbonate de sodium et l'acide chlorhydrique . Une autre approche comprend l'oxydation du 3-hydroxybenzaldéhyde en utilisant des agents oxydants appropriés .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard, notamment des processus de reflux, de cristallisation et de purification .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 3-formyl-2-hydroxybenzoïque subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupe formyle peut être oxydé en groupe acide carboxylique.

Réduction : Le groupe formyle peut être réduit en groupe hydroxyle.

Substitution : Le groupe hydroxyle peut participer à des réactions de substitution aromatique électrophile.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution aromatique électrophile utilisent souvent des réactifs comme le brome ou l'acide nitrique.

Principaux produits formés :

Oxydation : Acide 3-carboxy-2-hydroxybenzoïque.

Réduction : Acide 3-hydroxyméthyl-2-hydroxybenzoïque.

Substitution : Différents dérivés substitués selon l'électrophile utilisé.

Comparaison Avec Des Composés Similaires

3-Formyl-4-hydroxybenzoic acid: Similar structure but with the formyl group at the fourth position.

2-Hydroxy-3-formylbenzoic acid: Another positional isomer with the formyl group at the third position.

3-Carboxy-2-hydroxybenzoic acid: An oxidation product of 3-Formyl-2-hydroxybenzoic acid.

Uniqueness: 3-Formyl-2-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Activité Biologique

3-Formyl-2-hydroxybenzoic acid, also known as salicylaldehyde-2-carboxylic acid, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Synthesis

3-Formyl-2-hydroxybenzoic acid has the molecular formula and consists of a hydroxyl group and a formyl group attached to a benzoic acid structure. It can be synthesized through various methods, including:

- Condensation Reactions : Reacting salicylic acid with suitable aldehydes.

- Metal-Catalyzed Reactions : Utilizing transition metals to facilitate the formation of the compound from simpler precursors.

Antimicrobial Properties

Research has demonstrated that 3-formyl-2-hydroxybenzoic acid exhibits notable antimicrobial activity. In a study assessing its efficacy against various pathogens, it was found to possess:

- Antibacterial Activity : Effective against several bacterial strains, although its activity was generally lower compared to metal complexes derived from it .

- Antifungal Activity : Displayed significant fungicidal properties against phytopathogenic fungi such as Rhizoctonia solani and Fusarium oxysporum, with effective concentration (EC50) values often lower than those observed in standard antifungal agents .

The mechanisms through which 3-formyl-2-hydroxybenzoic acid exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in microbial metabolism.

- Disruption of Cell Wall Synthesis : It interferes with the integrity of microbial cell walls, leading to cell lysis.

Case Studies

- Antifungal Efficacy :

- Antibacterial Evaluation :

Data Table: Biological Activity Summary

| Activity Type | Target Organisms | EC50/IC50 Values | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus, E. coli | >100 μM | Limited activity compared to fungi |

| Antifungal | Rhizoctonia solani, Fusarium | 10 μg/mL | High efficacy against phytopathogens |

| Enzyme Inhibition | Various microbial enzymes | IC50 values vary | Mechanism involves enzyme inhibition |

Propriétés

IUPAC Name |

3-formyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEUNKPREOJHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209852 | |

| Record name | Isophthalaldehydic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-04-8 | |

| Record name | 3-Formylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophthalaldehydic acid, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 610-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isophthalaldehydic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formylsalicylic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-formylsalicylic acid?

A1: 3-Formylsalicylic acid has the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol.

Q2: What spectroscopic data is available for characterizing 3-formylsalicylic acid?

A2: Researchers commonly utilize Infrared (IR) spectroscopy to analyze 3-formylsalicylic acid. Key shifts in the IR spectra, particularly in the ν(C=N) (azomethine) and ν(C-O) (phenolic) modes, provide valuable information about the ligand's donor sites upon complexation with metals. [, , , ] Additionally, 1H NMR spectroscopy is used to characterize the ligand and its complexes. [, , ]

Q3: What materials exhibit compatibility with 3-formylsalicylic acid?

A4: 3-Formylsalicylic acid demonstrates compatibility with a wide range of materials, including various solvents like methanol, ethanol, and dimethylformamide (DMF). It also interacts effectively with metal ions, forming diverse coordination complexes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Additionally, it can be immobilized on solid supports like polystyrene for catalytic applications. [, , ]

Q4: What are the catalytic properties of 3-formylsalicylic acid and its derivatives?

A5: Derivatives of 3-formylsalicylic acid, particularly when complexed with transition metals like vanadium and copper, exhibit promising catalytic activity in various oxidation reactions. [, , ] For example, they demonstrate effectiveness in the oxidative desulfurization of model fuel diesel using H2O2 as an oxidant. []

Q5: What is the selectivity of 3-formylsalicylic acid-based catalysts?

A7: The selectivity of these catalysts varies depending on the specific reaction and reaction conditions. For example, in the oxidation of p-chlorotoluene, the main products exhibit a selectivity order of p-chlorobenzaldehyde >> p-chlorobenzyl alcohol > p-chlorobenzoic acid > 2-methyl-5-chlorophenol > 3-methyl-6-chlorophenol. []

Q6: What are some potential applications of 3-formylsalicylic acid-based catalysts?

A8: These catalysts hold potential for applications in fine chemical synthesis, particularly in oxidation reactions. Their ability to catalyze oxidative desulfurization also makes them attractive for potential use in fuel purification processes. [, , ]

Q7: Have computational methods been employed to study 3-formylsalicylic acid and its complexes?

A9: Yes, density functional theory (DFT) calculations have been used to investigate the electronic structure and properties of 3-formylsalicylic acid complexes. [, ] These calculations aid in understanding the bonding interactions, electronic transitions, and reactivity of the complexes.

Q8: How do structural modifications of 3-formylsalicylic acid affect its complexation behavior?

A10: Modifications to the 3-formylsalicylic acid structure, particularly substitutions on the aromatic ring or variations in the aldehyde or carboxylic acid groups, can significantly influence its coordination chemistry. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] These modifications can alter the denticity, binding affinity, and geometric preferences of the ligand, leading to diverse structures and properties in the resulting metal complexes.

Q9: What analytical techniques are used to study 3-formylsalicylic acid and its derivatives?

A9: Researchers utilize a combination of techniques, including:

- Elemental analysis: Determining the composition of the compound. [, , , , , , , , , , , ]

- Spectroscopic methods:

- IR spectroscopy: Identifying functional groups and coordination modes. [, , , , , , , , , , , , ]

- UV-Vis spectroscopy: Studying electronic transitions and complex formation. [, , , , , , , , ]

- NMR spectroscopy: Characterizing the structure and dynamics of the ligand and its complexes. [, , , , , , , , ]

- EPR spectroscopy: Investigating paramagnetic metal centers in complexes. [, , , ]

- Magnetic susceptibility measurements: Determining the magnetic properties of complexes. [, , , , , , , , , , ]

- Thermogravimetric analysis (TGA): Studying thermal stability and decomposition patterns. [, , , , ]

- X-ray crystallography: Determining the three-dimensional structure of crystalline complexes. [, , , ]

Q10: What resources are valuable for research on 3-formylsalicylic acid?

A10: Essential resources include:

Q11: What are some significant milestones in the research of 3-formylsalicylic acid?

A11: Key milestones include:

- Early synthesis and characterization: Establishing the basic chemical properties of 3-formylsalicylic acid. []

- Development of coordination complexes: Exploring the diverse coordination chemistry of 3-formylsalicylic acid with various metal ions. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Applications in catalysis: Discovering and optimizing the catalytic potential of 3-formylsalicylic acid derivatives, particularly in oxidation reactions. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.